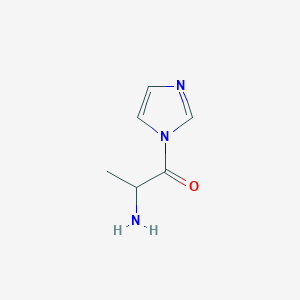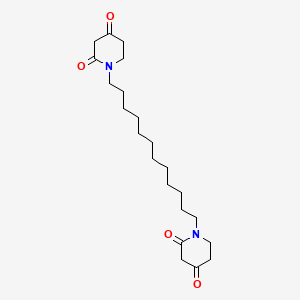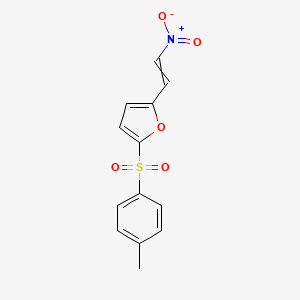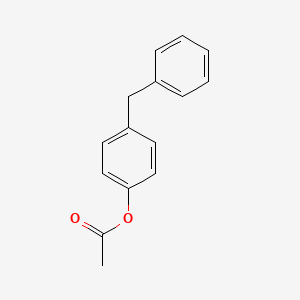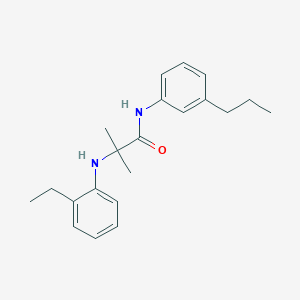
N~2~-(2-Ethylphenyl)-2-methyl-N-(3-propylphenyl)alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2-Ethylphenyl)-2-methyl-N-(3-propylphenyl)alaninamide is an organic compound characterized by its unique structure, which includes both ethyl and propyl phenyl groups attached to an alaninamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-Ethylphenyl)-2-methyl-N-(3-propylphenyl)alaninamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of N2-(2-Ethylphenyl)-2-methyl-N-(3-propylphenyl)alaninamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-Ethylphenyl)-2-methyl-N-(3-propylphenyl)alaninamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
N~2~-(2-Ethylphenyl)-2-methyl-N-(3-propylphenyl)alaninamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(2-Ethylphenyl)-2-methyl-N-(3-propylphenyl)alaninamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(2-Methylphenyl)-2-methyl-N-(3-propylphenyl)alaninamide
- N~2~-(2-Ethylphenyl)-2-methyl-N-(3-butylphenyl)alaninamide
Uniqueness
N~2~-(2-Ethylphenyl)-2-methyl-N-(3-propylphenyl)alaninamide is unique due to its specific combination of ethyl and propyl phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
90304-81-7 |
|---|---|
Molecular Formula |
C21H28N2O |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
2-(2-ethylanilino)-2-methyl-N-(3-propylphenyl)propanamide |
InChI |
InChI=1S/C21H28N2O/c1-5-10-16-11-9-13-18(15-16)22-20(24)21(3,4)23-19-14-8-7-12-17(19)6-2/h7-9,11-15,23H,5-6,10H2,1-4H3,(H,22,24) |
InChI Key |
BTOMSSNMWHRDDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=CC=C1)NC(=O)C(C)(C)NC2=CC=CC=C2CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


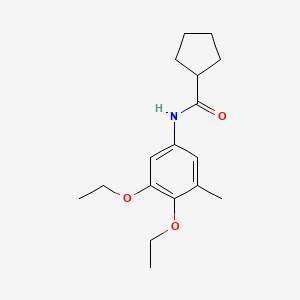
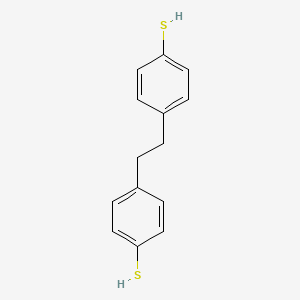
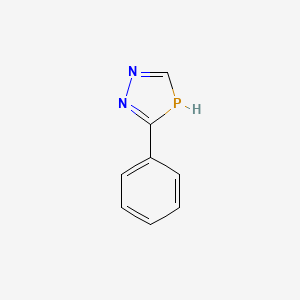
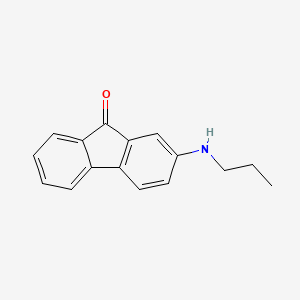
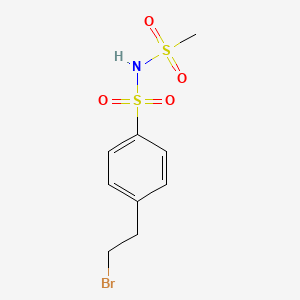
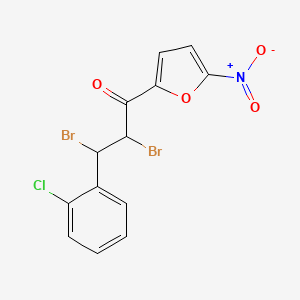
![4-[(Dimethylsulfamoyl)amino]-N-(4-ethylphenyl)benzamide](/img/structure/B14362809.png)

